Benzyldimethyltetradecylammonium chloride
Overview
Description
Benzyldimethyltetradecylammonium chloride is a quaternary ammonium compound widely used as a cationic surfactant and disinfectant. It is composed of a positively charged N-benzyl-N,N-dimethyltetradecylammonium ion and a negatively charged chloride ion. This compound is known for its antimicrobial properties and is commonly found in personal care products, detergents, and industrial applications .
Mechanism of Action
Target of Action
Benzyldimethyltetradecylammonium chloride, also known as Myristalkonium chloride, is a cationic surfactant . As a surfactant, its primary targets are the lipid membranes of cells. It interacts with the lipid bilayer, disrupting the membrane integrity.
Mode of Action
The compound’s mode of action involves the interaction with its targets, leading to changes in the cell membrane. As a cationic surfactant, it has a positive charge that allows it to bind to the negatively charged cell membranes. This binding disrupts the lipid bilayer, leading to increased membrane permeability .
Biochemical Pathways
The disruption of the cell membrane affects various biochemical pathways. Increased membrane permeability can lead to leakage of intracellular contents, including essential ions and metabolites. This leakage disrupts normal cellular functions and can lead to cell death .
Pharmacokinetics
As a surfactant, it is likely to have good solubility in both aqueous and lipid environments, which could influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membrane integrity. This disruption can lead to cell death, making the compound effective as a biocide in various applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of organic matter can reduce its effectiveness as a biocide. Additionally, pH and temperature can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
Benzyldimethyltetradecylammonium chloride acts as a general cationic surfactant . It is also used as a phase transfer catalyst in the synthesis of triazine-containing fluoropolymer with linear dielectric properties . The compound interacts with various biomolecules, primarily through ionic interactions due to its positive charge .
Cellular Effects
As a cationic surfactant, it can interact with cell membranes, potentially disrupting their integrity and function
Molecular Mechanism
As a cationic surfactant, it is likely to interact with negatively charged molecules in the cell, such as phospholipids in the cell membrane
Temporal Effects in Laboratory Settings
It is known that this compound is stable in different media for years
Metabolic Pathways
A study has shown that microbial biofilm can metabolize benzalkonium compounds, suggesting potential enzymatic interactions
Transport and Distribution
As a cationic surfactant, it may interact with various transporters or binding proteins
Subcellular Localization
Given its cationic nature, it may localize to areas with a high concentration of negatively charged molecules, such as the inner leaflet of the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyldimethyltetradecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of dimethyltetradecylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Benzyldimethyltetradecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between different phases in a reaction mixture .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include aqueous or organic solvents and moderate temperatures.
Phase Transfer Catalysis: This involves the use of this compound as a catalyst to transfer reactants between immiscible phases, such as water and organic solvents.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in substitution reactions, the product could be a new quaternary ammonium compound with a different substituent .
Scientific Research Applications
Benzyldimethyltetradecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to achieve.
Biology: The compound’s antimicrobial properties make it useful in studies involving bacterial and fungal inhibition.
Medicine: It is used in formulations for disinfectants and antiseptics, particularly in eye care products.
Industry: The compound is employed in the formulation of detergents, fabric softeners, and other cleaning agents due to its surfactant properties .
Comparison with Similar Compounds
Benzyldimethyltetradecylammonium chloride is often compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Similar in structure but with a shorter alkyl chain, making it less hydrophobic.
Cetyltrimethylammonium chloride: Has a longer alkyl chain, providing stronger surfactant properties but potentially higher toxicity.
Dodecyltrimethylammonium chloride: With a shorter alkyl chain, it is less effective as a surfactant but still useful in certain applications .
This compound stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHHZMJRVXXQK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16287-71-1 (Parent) | |
Record name | Miristalkonium chloride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |
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DSSTOX Substance ID |
DTXSID6036384 | |
Record name | Tetradecyldimethylbenzylammonium chloride | |
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Molecular Weight |
368.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | Miristalkonium chloride | |
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Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |
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Solubility |
Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |
Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Color/Form |
Free-flowing powder, White crystalline powder | |
CAS No. |
139-08-2, 68391-01-5, 68424-85-1 | |
Record name | Benzyldimethyltetradecylammonium chloride | |
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Record name | Miristalkonium chloride [INN:BAN] | |
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Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
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Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | Tetradecyldimethylbenzylammonium chloride | |
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Record name | Miristalkonium chloride | |
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Record name | MYRISTALKONIUM CHLORIDE | |
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Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Melting Point |
60-61 °C | |
Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Benzyldimethyltetradecylammonium chloride's antimicrobial activity?
A1: this compound (Myristalkonium chloride), a quaternary ammonium compound (QAC), disrupts bacterial cell membranes. [] This disruption leads to cell leakage and ultimately cell death. []
Q2: Are there variations in this compound's efficacy against different bacterial species?
A2: Yes, this compound demonstrates varying levels of effectiveness against different bacterial species. For instance, research indicates a shift towards higher susceptibility to this compound in Campylobacter coli strains isolated in 2015 compared to strains from 1998–1999. []
Q3: Can this compound be used to modify the properties of clay minerals?
A4: Yes, this compound has been successfully used to modify Na+ montmorillonite. [] The modification process involves intercalation and/or exfoliation of the clay layers with this compound, leading to altered physical and chemical properties of the clay. []
Q4: What is the role of this compound in the synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanones?
A5: this compound serves as a phase-transfer catalyst in the epoxidation of 1-phenyl-3-aryl-2-propen-1-ones to yield 2,3-epoxy-1-phenyl-3-aryl-1-propanones. [] This reaction uses 30% aqueous hydrogen peroxide and is facilitated by ultrasound irradiation. []
Q5: How effective is this compound in removing trace amounts of zinc from aqueous solutions?
A6: When used to modify clinoptilolite, this compound enhances the material's ability to remove zinc ions from aqueous solutions. [] This modification enables the quantitative removal of zinc within a specific pH range (3.3–4.5) using a continuous flow method. []
Q6: Can this compound be used to create an animal model for achalasia?
A7: Yes, injecting this compound into the lower esophageal sphincter of animals like cats and opossums creates a model mimicking the characteristics of achalasia. [, , ] This model aids in understanding the disease mechanism and developing potential treatments.
Q7: What are the histological changes observed in the lower esophageal sphincter of animals treated with this compound?
A8: Animals treated with this compound exhibit a marked absence of myenteric neurons in the lower esophageal sphincter. [] This loss of neurons, particularly those expressing nitric oxide synthase, contributes to the development of achalasia-like symptoms. [, ]
Q8: How does this compound affect acetylcholine esterase (AChE) activity in the lower esophageal sphincter?
A9: Following this compound treatment, there is an increase in the number of nerve bundles that do not stain positively for AChE in the lower esophageal sphincter. [] This observation suggests a potential alteration in cholinergic neurotransmission within this region.
Q9: What is the impact of this compound on smooth muscle cell proliferation in the rat jejunum?
A10: Applying this compound to the rat jejunum induces smooth muscle cell proliferation. [, ] This proliferation is a compensatory response to the initial destruction of muscle and nerve tissue caused by this compound application. [, ]
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